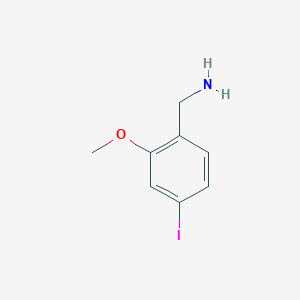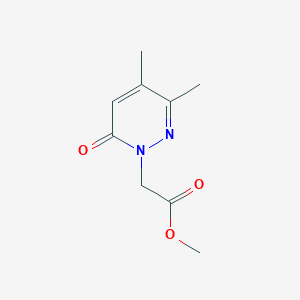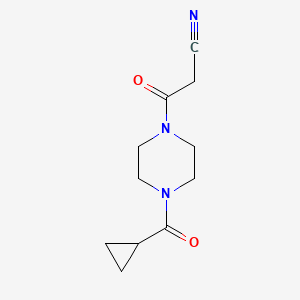
3-(4-(环丙烷羰基)哌嗪-1-基)-3-氧代丙腈
描述
This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been disclosed in the treatment of cancer .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.73 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.科学研究应用
抗癌和抗结核特性
- 该化合物的衍生物在抗癌和抗结核研究中显示出潜力。具体而言,某些合成的衍生物对人乳腺癌细胞系表现出显着的体外抗癌活性和大量的抗结核活性 (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
光化学性质
- 已经探索了类似化合物的(包括具有环丙烷和哌嗪结构的化合物的)光化学性质。例如,对环丙沙星(具有相关的结构特征)的研究证明了有趣的光化学行为,包括低效率取代反应以及亚硫酸钠或磷酸盐等外部条件对反应途径的影响 (M. Mella, E. Fasani, & A. Albini, 2001).
合成和反应性
- 对具有类似结构的化合物的合成和反应性的研究提供了对具有潜在生物活性的多种衍生物的制备的见解。研究探索了各种合成途径和由此产生的化学反应性,有助于理解这些化合物的化学性质 (A. Farag, K. Dawood, & Z. E. Kandeel, 1996; J. Veerman 等人,2003).
抗菌活性
- 哌嗪衍生物在抗菌活性方面显示出前景。涉及具有类似结构元素的化合物的研究已证明对各种细菌菌株有效,表明在解决细菌感染和生物膜抑制方面的潜在应用 (Ahmed E. M. Mekky & S. Sanad, 2020).
药物合成和优化
- 该化合物的结构框架用于合成潜在药物,特别是在优化受体拮抗剂和其他治疗剂中。研究表明,此类结构在开发用于药物的可扩展且经济的合成方法中很实用 (Reginald O. Cann 等人,2012).
作用机制
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the body. For example, some piperazine derivatives have been found to exhibit antimicrobial activity , and others have shown activity against serotonin receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets microbial cells, it might disrupt essential cellular processes, leading to the death of the microorganism . If it targets serotonin receptors, it might modulate neurotransmission in the brain .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. If the compound acts as an antimicrobial, it might affect pathways essential for the survival of the microorganism . If it acts on serotonin receptors, it could influence neurotransmission pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, an antimicrobial compound might lead to the death of microbial cells , while a compound that modulates neurotransmission could alter brain function .
生化分析
Biochemical Properties
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic processes, impacting the synthesis and degradation of various biomolecules .
Cellular Effects
The effects of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and efficacy. For example, the interaction with cytochrome P450 enzymes can result in the hydroxylation and subsequent degradation of the compound, affecting its bioavailability and potency .
Transport and Distribution
The transport and distribution of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s targeted effects on cellular processes .
Subcellular Localization
The subcellular localization of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
属性
IUPAC Name |
3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-3,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUAWBJURKGZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B1473937.png)
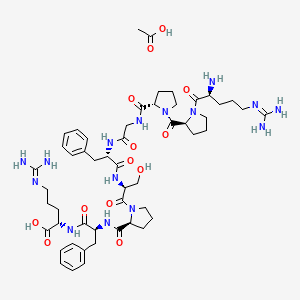
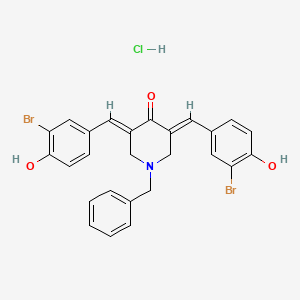
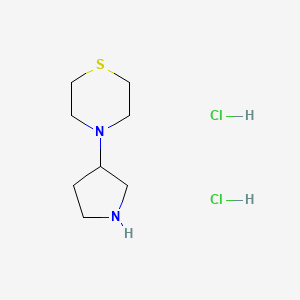
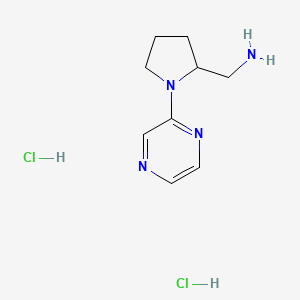

![7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1473943.png)
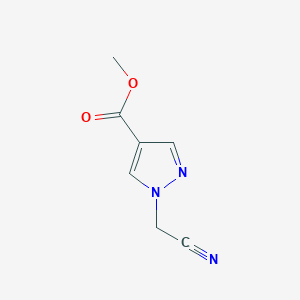
![1-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}ethan-1-one](/img/structure/B1473946.png)
